molecular formula C14H22N2 B2375329 [1-(2-Methylbenzyl)piperidin-4-yl]methylamine CAS No. 838816-25-4

[1-(2-Methylbenzyl)piperidin-4-yl]methylamine

Cat. No.: B2375329
CAS No.: 838816-25-4
M. Wt: 218.344
InChI Key: GWPCEKVJSLDCLT-UHFFFAOYSA-N
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Description

[1-(2-Methylbenzyl)piperidin-4-yl]methylamine is a piperidine derivative characterized by a 2-methylbenzyl group attached to the piperidine nitrogen and a methylamine substituent at the 4-position. This compound has garnered attention in medicinal chemistry due to its structural versatility and role as an intermediate in synthesizing multitarget inhibitors for neurodegenerative diseases, such as Alzheimer’s and Parkinson’s . Its piperidine core and benzyl substituent enable interactions with central nervous system (CNS) targets, including cholinesterases, monoamine oxidases (MAOs), and dopamine receptors .

Properties

IUPAC Name

[1-[(2-methylphenyl)methyl]piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-12-4-2-3-5-14(12)11-16-8-6-13(10-15)7-9-16/h2-5,13H,6-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPCEKVJSLDCLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC(CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Methylbenzyl)piperidin-4-yl]methylamine typically involves the reaction of piperidine with 2-methylbenzyl chloride under basic conditions to form the intermediate [1-(2-Methylbenzyl)piperidin-4-yl]methanol. This intermediate is then subjected to reductive amination with formaldehyde and ammonia to yield the final product .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of [1-(2-Methylbenzyl)piperidin-4-yl]methylamine involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring mimics endogenous neurotransmitters, allowing the compound to bind to specific receptors and modulate their activity. This interaction can influence various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Table 3: Physicochemical Comparisons

Compound logP (Predicted) Solubility (mg/mL) Salt Form Reference
[1-(2-Methylbenzyl)piperidin-4-yl]methylamine 2.5 10–20 (aqueous, pH 7.4) Free base
{[1-(2-Methylbenzyl)piperidin-4-yl]methyl}-(pyridin-3-ylmethyl)amine 3.1 <1 (free base); >50 (trihydrochloride) Trihydrochloride
[1-(6-Methoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]methanamine 1.8 15–20 (hydrochloride) Hydrochloride

Salt formation (e.g., trihydrochloride in ) significantly enhances aqueous solubility, crucial for in vivo efficacy. The free base form of the target compound exhibits moderate lipophilicity, balancing blood-brain barrier permeability and metabolic stability .

Biological Activity

[1-(2-Methylbenzyl)piperidin-4-yl]methylamine , a piperidine derivative, has gained attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a piperidine ring substituted with a 2-methylbenzyl group and a methylamine moiety, positioning it as a candidate for various therapeutic applications.

  • Molecular Formula : C14H22N2
  • Molecular Weight : 218.34 g/mol

The compound's structure allows it to interact with biological systems effectively, making it a subject of interest in drug development.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly in the central nervous system (CNS). Compounds with similar piperidine structures often mimic endogenous neurotransmitters, allowing them to bind to various receptors, including:

  • Acetylcholine Receptors : Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission in neurodegenerative diseases like Alzheimer's.
  • Endocannabinoid System : Modulation of fatty acid amide hydrolase (FAAH), which is involved in the degradation of anandamide, an important endocannabinoid that influences pain and mood regulation.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

  • Cholinesterase Inhibition : The compound has shown potential in inhibiting cholinesterases, which can enhance cholinergic signaling and may be beneficial in treating Alzheimer's disease .
  • Antioxidant Properties : It has been associated with antioxidant activity, which can protect against oxidative stress-related damage in cells .
  • Neuroprotective Effects : By modulating the endocannabinoid system, it may provide neuroprotective benefits against neurodegenerative processes .

Research Findings

Recent studies have explored the pharmacological profiles of related compounds that include the piperidine structure. Here are some key findings:

Study ReferenceFindings
Investigated phenothiazine/donepezil-like hybrids containing similar structures; showed inhibition of cholinesterases and antioxidant properties.
Discussed the synthesis and potential applications of piperidine derivatives in proteomics research, highlighting their role as enzyme inhibitors.
Reviewed structure-activity relationships indicating that modifications in piperidine derivatives can enhance biological activity and drug-likeness.

Case Study 1: Alzheimer’s Disease Models

A study demonstrated that compounds with a similar piperidine structure effectively inhibited cholinesterases in vitro and showed promising results in animal models for Alzheimer's disease. These compounds improved cognitive function by increasing acetylcholine levels in the brain.

Case Study 2: Neuroprotection

In vitro assays indicated that this compound exhibited significant neuroprotective effects against oxidative stress-induced cell death in neuronal cell lines. The compound reduced markers of apoptosis and inflammation, suggesting its potential use as a therapeutic agent in neurodegenerative disorders.

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